Thymine-1-acetic acid
Overview
Description
Thymine-1-acetic acid is a derivative of thymine, one of the four nucleobases in the nucleic acid of DNA. It is a heterocyclic compound with the molecular formula C7H8N2O4. This compound is known for its role in various biochemical and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It has been used in the formation of copper(ii) coordination complexes . The compound’s role in these complexes suggests that it may interact with metal ions or other ligands in biological systems.
Mode of Action
It is known to participate in the formation of copper(II) coordination complexes . In these complexes, Thymine-1-acetic acid acts as a ligand, binding to copper ions. This suggests that the compound may interact with its targets through coordination bonds, leading to changes in the targets’ chemical or physical properties.
Biochemical Pathways
Given its structural similarity to thymine, a key component of dna, it may potentially interact with biochemical pathways involving nucleic acids .
Result of Action
Its role in the formation of copper(II) coordination complexes suggests that it may influence the properties and behaviors of these complexes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemical species (e.g., metal ions) may affect its ability to form coordination complexes and interact with its targets .
Biochemical Analysis
Biochemical Properties
Thymine-1-acetic acid plays a significant role in biochemical reactions, particularly in the modification of nucleotide structures. It interacts with various enzymes and proteins, including DNA polymerases and repair enzymes, which recognize and process thymine derivatives. These interactions are crucial for maintaining DNA stability and integrity . This compound can also form complexes with metal ions, which may influence its biochemical behavior and interactions .
Cellular Effects
This compound affects various cellular processes, including DNA replication and repair. It can influence cell signaling pathways by modulating the activity of enzymes involved in nucleotide metabolism. Additionally, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins . These effects can alter cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to DNA and RNA, stabilizing their structures and influencing their interactions with other biomolecules . This compound may also inhibit or activate specific enzymes, leading to changes in gene expression and cellular responses. These binding interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce lasting changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may enhance DNA repair and stability, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing harm. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including nucleotide metabolism and DNA repair . It interacts with enzymes such as DNA polymerases and ligases, which are essential for DNA synthesis and repair. These interactions can affect metabolic flux and the levels of various metabolites, highlighting the compound’s role in maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its activity and effectiveness in biochemical reactions.
Subcellular Localization
This compound is localized in various subcellular compartments, including the nucleus and cytoplasm . Its activity and function can be affected by its localization, as different cellular compartments provide distinct environments for biochemical reactions. Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can exert its effects on DNA and RNA metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thymine-1-acetic acid can be synthesized through several methods. One common approach involves the reaction of thymine with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, this compound is often produced using a microwave-assisted hydrothermal method. This method involves the use of high temperatures and pressures to accelerate the reaction, resulting in higher yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Thymine-1-acetic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and iron catalysts.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Thymine-1-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Plays a role in the study of DNA interactions and modifications.
Industry: Utilized in the synthesis of various organic compounds and materials.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid
- 2,4-Dihydroxypyrimidine-5-carboxylic acid
- 5-Methyluridine
- 5-Formyluracil
Uniqueness
Thymine-1-acetic acid is unique due to its ability to form stable complexes with metal ions, which makes it highly effective in catalyzing oxidation and reduction reactions. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-4-2-9(3-5(10)11)7(13)8-6(4)12/h2H,3H2,1H3,(H,10,11)(H,8,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDMCKHDYUDRMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357488 | |
Record name | Thymine-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20924-05-4 | |
Record name | Thymine-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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